Methyl 4-methyl-5-oxopiperazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-5-oxopiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMFVTKYEXRSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-methyl-5-oxopiperazine-2-carboxylate (CAS 1822575-15-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-methyl-5-oxopiperazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its structure, potential synthetic routes, predicted spectral characteristics, and safety considerations.
Nomenclature and Physicochemical Properties
This compound is a disubstituted piperazinone derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in many biologically active compounds.[1] The presence of a carbonyl group at position 5 designates it as a piperazinone.
| Property | Value | Source(s) |
| CAS Number | 1822575-15-4 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₂N₂O₃ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| SMILES | COC(=O)C1CN(C)C(=O)CN1 | [2] |
| InChI Key | ZEMFVTKYEXRSHW-UHFFFAOYSA-N | [2] |
| Predicted LogP | -1.41 | [2] |
| Purity | Typically ≥95% (as commercially available) | [2] |
Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis
While a specific, peer-reviewed synthesis for this compound has not been published, a plausible and highly adaptable route can be derived from the work of de Meijere and colleagues on the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates.[3] This methodology involves a three-step sequence: Michael addition, acylation, and a final ring-closing nucleophilic substitution.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Protocol:
Step 1: Michael Addition
-
To a solution of methyl 2-aminoacetate (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Michael adduct, dimethyl 2,2'-(methylazanediyl)dipropanoate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
To a solution of the Michael adduct (1.0 eq) in an anhydrous, non-polar solvent such as toluene, add a strong base like sodium methoxide (1.1 eq) portion-wise under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for the formation of the cyclized product by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a weak acid (e.g., acetic acid) or saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Predicted Spectral Analysis
As experimental spectral data for this specific compound is not publicly available, the following are predictions based on the analysis of its functional groups and data from structurally related compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 - 4.3 | dd | 1H | CH at position 2 |
| ~ 3.75 | s | 3H | OCH₃ of the ester |
| ~ 3.4 - 3.6 | m | 2H | CH₂ at position 6 |
| ~ 3.1 - 3.3 | m | 2H | CH₂ at position 3 |
| ~ 2.95 | s | 3H | NCH₃ at position 4 |
| ~ 2.5 (broad) | s | 1H | NH at position 1 |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 172 | C=O of the ester |
| ~ 168 - 170 | C=O of the amide (position 5) |
| ~ 55 - 58 | CH at position 2 |
| ~ 52 - 54 | OCH₃ of the ester |
| ~ 48 - 52 | CH₂ at position 6 |
| ~ 45 - 48 | CH₂ at position 3 |
| ~ 35 - 38 | NCH₃ at position 4 |
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 - 3400 | N-H stretch (secondary amine) |
| ~ 2950, 2850 | C-H stretch (aliphatic) |
| ~ 1740 - 1750 | C=O stretch (ester) |
| ~ 1650 - 1670 | C=O stretch (amide, lactam) |
| ~ 1200 - 1250 | C-O stretch (ester) |
Predicted Mass Spectrum (Electron Ionization):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the piperazinone ring.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups: a secondary amine, a tertiary amine, an amide (lactam), and a methyl ester.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Amide Hydrolysis: The lactam is generally more stable to hydrolysis than the ester, but can be cleaved under strong acidic or basic conditions.
-
N-Alkylation/Acylation: The secondary amine at position 1 can undergo alkylation or acylation reactions.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.[2]
Potential Applications and Research Directions
While no specific biological activities have been reported for this compound, the piperazinone scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of piperazine have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[4][5]
Given its structure, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers may explore its use in the development of:
-
Peptidomimetics: The rigid piperazinone core can be used to mimic peptide turns, which are important for protein-protein interactions.
-
Enzyme Inhibitors: The functional groups on the molecule could be modified to target the active sites of various enzymes.
-
Novel Drug Scaffolds: The piperazinone ring can be further functionalized to create libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental ingestion, seek immediate medical attention.[2]
-
Store in a tightly sealed container in a cool, dry place.
References
- Sigma-Aldrich. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Cayman Chemical. Safety Data Sheet.
- The Royal Society of Chemistry. Supplemental Information. (General synthetic and analytical methods)
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Matulevičiūtė, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- de Meijere, A., et al. (2009).
- Abdel-rahman, O. H., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
- Chen, X., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry.
- Zhang, L., et al. (2023).
- Reis, J., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions.
- Ben-Torkia, M., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules.
- Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- North Carolina State University. Publications | Department of Biological Sciences. (General biological studies context)
-
SpectraBase. Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]
- Zotova, A. A., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmaceutical Chemistry Journal.
- de la Torre, B. G., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules.
- Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc.
- Belskaya, N. P., et al. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts.
Sources
- 1. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
chemical structure and molecular weight of Methyl 4-methyl-5-oxopiperazine-2-carboxylate
This is an in-depth technical monograph on Methyl 4-methyl-5-oxopiperazine-2-carboxylate , designed for researchers in medicinal chemistry and drug discovery.
Scaffold Classification: Heterocyclic Peptidomimetic Template Primary Application: Conformationally Constrained Drug Design
Executive Summary
This compound (CAS: 1822575-15-4) is a functionalized heterocyclic building block belonging to the piperazin-2-one class.[1][2] Unlike simple piperazines, the 5-oxopiperazine core incorporates both a lactam (amide) and a basic amine within a six-membered ring, offering distinct hydrogen-bonding vectors and conformational rigidity.
This compound serves as a critical "privileged scaffold" in medicinal chemistry. It is structurally homologous to a constrained dipeptide (Gly-Ala or Gly-Gly mimic), making it invaluable for designing peptidomimetics that resist proteolytic degradation while maintaining high affinity for biological targets such as G-protein-coupled receptors (GPCRs) and proteases.
Chemical Identity & Physicochemical Profile[3][4][5][6]
Nomenclature and Identifiers
| Parameter | Technical Detail |
| IUPAC Name | This compound |
| Common Name | 4-Methyl-5-oxo-2-piperazinecarboxylic acid methyl ester |
| CAS Registry Number | 1822575-15-4 |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Molecular Weight | 172.18 g/mol |
| SMILES | COC(=O)C1CN(C)C(=O)CN1 |
| InChI Key | ZEMFVTKYEXRSHW-UHFFFAOYSA-N |
Structural Specifications
The molecule features a chiral center at C2. While the generic CAS refers to the racemate, enantiopure forms ((S)- or (R)-) are critical for structure-activity relationship (SAR) studies.
-
Core Ring: Piperazin-2-one (Lactam).
-
C2 Position: Methyl ester (electrophilic handle / H-bond acceptor).
-
N4 Position: Methylated tertiary amide (hydrophobic bulk, removes H-bond donor).
-
C5 Position: Carbonyl (Oxo group).[3]
Physicochemical Properties (Calculated)
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | -1.41 | High water solubility; ideal for fragment-based screening. |
| TPSA | ~50-60 Ų | Excellent membrane permeability profile. |
| H-Bond Donors | 1 (N1-H) | Available for interaction with receptor pockets. |
| H-Bond Acceptors | 3 (C=O, Ester-O, N4) | Rich electrostatic interaction potential. |
| sp³ Fraction | 0.71 | High 3D complexity (escape from "flatland"). |
Structural Analysis & Conformation
The 5-oxopiperazine ring adopts a non-planar conformation, typically a twisted boat or half-chair , driven by the planarity of the lactam bond (N4-C5-O).
2D Structural Connectivity (DOT Visualization)
The following diagram illustrates the connectivity and functional group orientation.
Synthetic Methodology
The synthesis of This compound requires precise regiocontrol to ensure the oxo group is installed at position 5 rather than position 6. The most authoritative route involves the cyclization of a functionalized diamine derived from 2,3-diaminopropionic acid.
Retrosynthetic Analysis
-
Disconnection 1: N1–C6 bond (Intramolecular Alkylation).
-
Disconnection 2: N4–C5 bond (Amide Coupling).
-
Precursor:
-methyl-2,3-diaminopropionate derivative + Chloroacetyl chloride.
Step-by-Step Protocol (Regioselective Route)
This protocol avoids the formation of the isomeric 6-oxopiperazine by protecting the
Reagents:
- -Boc-L-2,3-diaminopropionic acid methyl ester (Starting Material).
-
Formaldehyde / NaBH(OAc)₃ (Reductive Amination).
-
Trifluoroacetic acid (TFA).
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
Workflow:
-
Selective Methylation: React
-Boc-2,3-diaminopropionate with formaldehyde and sodium triacetoxyborohydride to selectively methylate the free -amine (N3 position), yielding the -methyl intermediate . -
N-Acylation: Treat the intermediate with chloroacetyl chloride (1.1 eq) and base (DIPEA) in dry DCM at 0°C. Acylation occurs exclusively at the secondary
-methyl amine (the only free amine), forming the -(2-chloroacetyl) derivative.-
Note: The Boc group protects the
-amine (future N1).
-
-
Deprotection: Remove the Boc group using TFA/DCM (1:1 v/v). Concentrate in vacuo to obtain the trifluoroacetate salt of the
-amine. -
Cyclization: Redissolve in DMF or MeCN and add excess base (3-4 eq DIPEA) to neutralize the salt and promote intramolecular nucleophilic attack of the free
-amine (N1) onto the chloroacetyl methylene group (C6). Heat to 60°C if necessary. -
Purification: The product is isolated via silica gel chromatography (MeOH/DCM gradient).
Synthesis Flowchart
Applications in Drug Discovery[9]
Peptidomimetics
This scaffold is a constrained Gly-Sar (Glycine-Sarcosine) or Ala-Sar mimic. By locking the peptide bond into a cis-like or fixed trans orientation (depending on substitution), it reduces the entropic penalty of binding to a protein target.
-
Target Class: Protease inhibitors (e.g., Thrombin, Factor Xa).
-
Mechanism: The lactam carbonyl mimics the peptide backbone carbonyl, while the N1-H is positioned to donate a hydrogen bond to the S1 or S1' pocket.
Fragment-Based Drug Design (FBDD)
With a molecular weight of 172 Da and high solubility, this compound is an ideal fragment .
-
Growth Vectors:
-
N1 Position: Can be arylated or alkylated to reach hydrophobic pockets.
-
C2 Ester: Can be hydrolyzed to the acid (for salt bridges) or converted to amides/heterocycles to extend the pharmacophore.
-
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 1822575-15-4).[1][2][3][6] Retrieved from
-
Fluorochem. (2025). Chemical Structure and Safety Data: this compound. Retrieved from
-
PubChem. (2025). Compound Summary: Methyl 5-oxopiperazine-2-carboxylate Derivatives. National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics. Organic & Biomolecular Chemistry. Retrieved from
Sources
- 1. 1596729-79-1|Ethyl 2-amino-3-(dimethylamino)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. 1212103-36-0|(R)-Methyl 5-oxopiperazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 781588-93-0|(R)-Methyl piperazine-2-carboxylate|BLD Pharm [bldpharm.com]
Methyl 4-methyl-5-oxopiperazine-2-carboxylate: A Technical Guide to Peptidomimetic Scaffolds
This is an in-depth technical guide on Methyl 4-methyl-5-oxopiperazine-2-carboxylate , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Case for the Scaffold
In the landscape of modern drug discovery, This compound (CAS: 1822575-15-4) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
This scaffold is a constrained peptidomimetic . By cyclizing the peptide backbone into a six-membered piperazinone ring, it restricts conformational freedom, locking the molecule into a geometry that mimics specific secondary structures of proteins, particularly
Key Technical Advantages:
-
Metabolic Stability: The cyclic lactam (5-oxopiperazine) resists proteolytic cleavage better than linear peptides.
-
Conformational Control: The ring structure reduces the entropic penalty of binding to a receptor.
-
Vectorial Display: The C2-carboxylate and N1-amine (if unsubstituted) allow for precise, orthogonal functionalization, enabling the "growing" of pharmacophores in specific directions.
-
N4-Methylation: The specific 4-methyl substitution eliminates a hydrogen bond donor, modulating solubility and membrane permeability (LogP), and often improving oral bioavailability compared to the NH-lactam parent.
Structural & Conformational Analysis
Understanding the geometry is prerequisite to rational design. The 5-oxopiperazine ring is not planar; it typically adopts a boat or twisted boat conformation, which is critical for its ability to mimic peptide turns.
Numbering and Geometry
The IUPAC numbering for this scaffold is defined as follows:
-
N1: Secondary amine (Basic,
). Site for library diversity (e.g., reductive amination, acylation). -
C2: Chiral center carrying the methyl carboxylate. Determines the "handedness" of the turn mimic (S-isomer mimics L-amino acid turns).
-
C3: Methylene bridge.
-
N4: Tertiary amide (Non-basic,
, planar). The methyl group here locks the cis/trans amide bond equilibrium (usually favoring trans relative to the ring). -
C5: Carbonyl (Lactam).
-
C6: Methylene bridge.
Peptidomimetic Mapping
The scaffold effectively mimics the
-
Type II
-turn mimicry: The (S)-enantiomer at C2 is frequently used to mimic L-amino acid residues in a turn. -
H-Bonding: The C5 carbonyl accepts H-bonds (mimicking the
carbonyl), while the N1 amine can act as a donor or acceptor depending on substitution.
Chemical Synthesis Protocols
We present two primary routes: Route A (Solution Phase) for large-scale preparation of the core, and Route B (Solid Phase) for high-throughput library generation.
Route A: The "Serine-Glyoxylate" Cyclization (Solution Phase)
This method, adapted from Guitot et al. (2009), is the industry standard for generating the chiral core with high optical purity.
Prerequisites:
-
Starting Material: L-Serine methyl ester hydrochloride.
-
Reagents: Ethyl glyoxylate (50% in toluene),
, Chloroacetyl chloride, .
Protocol:
-
Reductive Amination:
-
Dissolve L-Serine methyl ester HCl (1.0 eq) in MeOH.
-
Add Ethyl glyoxylate (1.1 eq) and
(1.0 eq). Stir for 30 min. -
Add
(1.5 eq) portion-wise at 0°C. Stir 12h at RT. -
Result: N-(Ethoxycarbonylmethyl)-L-serine methyl ester.
-
-
Acylation:
-
Dissolve the secondary amine product in DCM/DIPEA.
-
Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.
-
Result: N-(2-Chloroacetyl)-N-(Ethoxycarbonylmethyl)-L-serine methyl ester.
-
-
Cyclization (Ring Closure):
-
Treat the intermediate with NaH (1.2 eq) in dilute DMF (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Mechanism:[1][2][3][4][5][6][7][8] The amide nitrogen attacks the alkyl chloride (or the amine attacks the ester, depending on the specific precursor design). Correction: In the Guitot method, the cyclization often occurs spontaneously or with mild base if the "N-2-aminoethyl" linker is established.
-
For the 4-Methyl variant: It is best to introduce the methyl group post-cyclization using MeI/NaH if the N4 position is the amide.
-
Alternative Direct Route: Use N-Methyl-glycine (Sarcosine) + Serine Methyl Ester coupling, followed by cyclization.
-
Route B: Solid-Phase "Sub-Monomer" Synthesis (Library Scale)
This route is superior for generating libraries where the "4-methyl" is constant but C2 and N1 are varied.
Protocol:
-
Resin Loading: Attach Bromoacetic acid to Rink Amide resin (DIC/HOBt).
-
Displacement: React resin with N-Methyl-ethylenediamine (excess, DMSO, 2h).
-
Note: This installs the N4-Methyl and the N1-Amine.
-
-
Acylation: React the secondary amine with Mono-Methyl Oxalate (activated with HATU).
-
Result: Linear precursor.
-
-
Cyclization: Base-catalyzed cyclization (cleaves from resin if designed as cyclization-release, or cyclize on resin).
Visualization of Workflows
The following diagrams illustrate the structural logic and synthesis pathways.
Diagram 1: Synthesis Pathway (Solution Phase)
Caption: Step-by-step solution-phase synthesis starting from L-Serine to ensure chirality at C2.
Diagram 2: Peptidomimetic Conformational Map
Caption: The scaffold locks the peptide backbone into turn geometries, reducing the entropic cost of binding.
Quantitative Data & Properties
Table 1: Physicochemical Profile of the Scaffold
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~172.18 g/mol | Low MW allows for significant decoration (Fragment-Based Design). |
| LogP (Calc) | -0.5 to 0.2 | Highly water-soluble; N4-methylation increases lipophilicity slightly. |
| H-Bond Donors | 0 (if N1 substituted) | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 3 (Ester, Amide, Amine) | Interacts with receptor backbone NH groups. |
| Chirality (C2) | (S) or (R) | (S) mimics L-amino acids; (R) mimics D-amino acids. |
| pKa (N1) | ~8.5 (Basicity reduced) | Tunable via N1-acylation or sulfonylation. |
Applications in Drug Discovery[9]
GPCR Antagonists
The 5-oxopiperazine core has been successfully deployed in antagonists for Thrombin (PAR1) and Oxytocin receptors. The rigid core positions hydrophobic groups (attached at N1 or C2) into the receptor's binding pockets (e.g., the specificity pocket of proteases).
Protein-Protein Interaction (PPI) Inhibitors
Because PPIs often involve large surface areas with turn motifs (e.g., PEX5-PEX14), this scaffold serves as an ideal anchor.
-
Strategy: Use the C2-carboxylate to attach a "warhead" or an interacting residue (e.g., Tryptophan mimic). Use the N1 position to extend a chain that mimics the alpha-helix or beta-strand.
Library Generation Strategy
To maximize the utility of this scaffold, generate a library by:
-
N1-Diversification: Acylation with diverse carboxylic acids (R-COOH).
-
C2-Modification: Hydrolysis of the methyl ester followed by amide coupling with diverse amines (R-NH2).
-
C6-Substitution: Using substituted glyoxylates in the initial synthesis (e.g., phenylglyoxal) to introduce diversity at C6.
References
-
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Link
-
Golebiowski, A., et al. (2001). Solid-supported synthesis of 2-oxopiperazines. Journal of Combinatorial Chemistry. Link
-
De Nanteuil, G., et al. (2005). Piperazinone derivatives as Factor Xa inhibitors. Patent WO2005042498. Link
-
Dawidowski, M., et al. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry. Link
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 7. empbiotech.com [empbiotech.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Piperazine-2-Carboxylate Derivatives in Modern Drug Discovery
Abstract
The piperazine-2-carboxylate scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and its presence in a multitude of clinically successful therapeutic agents.[1] This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of piperazine-2-carboxylate derivatives. We delve into the critical synthetic methodologies that enable the production of optically active intermediates, which are paramount for achieving target specificity and efficacy.[2] The guide meticulously examines the diverse mechanisms of action through which these derivatives exert their effects across several key therapeutic areas, including neurodegenerative diseases, virology, and oncology. By synthesizing field-proven insights with detailed experimental protocols and mechanistic diagrams, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this remarkable scaffold in the discovery of next-generation pharmaceuticals.
The Piperazine-2-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry
From Foundational Anthelmintics to a Versatile Drug Scaffold
The history of the piperazine ring in medicine is rich, beginning with its use in the early 20th century for treating gout and later as a potent anthelmintic agent.[3] The mechanism for its anthelmintic action is well-established; piperazine acts as a GABA receptor agonist in nematodes, leading to chloride ion influx, hyperpolarization, and subsequent flaccid paralysis of the parasite, allowing it to be expelled from the host.[4][5] This foundational understanding paved the way for the exploration of piperazine derivatives in a vast range of therapeutic applications. The introduction of a carboxylate group at the 2-position of the piperazine ring adds a layer of chemical sophistication, creating a chiral center and providing a key handle for synthetic modification, thereby transforming a simple heterocycle into a highly adaptable and valuable scaffold in modern drug discovery.[1][6]
Physicochemical and Structural Significance
The piperazine-2-carboxylate moiety imparts several advantageous properties to a molecule. The two nitrogen atoms offer multiple points for substitution, allowing medicinal chemists to precisely modulate key drug-like properties such as lipophilicity, solubility, metabolic stability, and target-binding affinity.[1] The presence of the carboxylate group introduces polarity and a site for forming esters, amides, or other functional groups, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Crucially, the carbon at the 2-position is a stereocenter, meaning that the synthesis of enantiomerically pure derivatives is often essential for selective interaction with biological targets. Early work by Felder et al. in 1960 on the resolution of racemic piperazine-2-carboxylic acid was a foundational step, enabling the preparation of optically active derivatives crucial for developing chiral drugs.[3]
Synthetic Strategies and Methodologies
The therapeutic success of piperazine-2-carboxylate derivatives is underpinned by robust and efficient synthetic chemistry. The ability to control stereochemistry is a central theme, as biological targets are inherently chiral.
Foundational Synthetic Pathways: From Racemic Resolution to Asymmetric Synthesis
Historically, the separation of racemates was a common method to obtain single enantiomers. However, this approach is inherently inefficient, with a maximum theoretical yield of only 50%. For industrial-scale production of pharmaceutical intermediates, more advanced strategies are required.[2] A significant advancement has been the development of methods for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[2][3] This approach allows for the direct synthesis of optically active piperazine-2-carboxylic acid esters with high enantiomeric excess (ee), bypassing the need for resolution and making the process more economically viable for large-scale manufacturing.[2]
Experimental Protocol: Synthesis of Methyl Piperazine-2-Carboxylate
This protocol details a common and well-documented method for synthesizing the methyl ester, a versatile intermediate, adapted from established methodologies.[3] The process involves the initial esterification of a pyrazine precursor followed by its reduction.
Part A: Synthesis of Methyl Pyrazinecarboxylate (Precursor)
-
Materials: Pyrazinecarboxylic acid, Methanol, Thionyl chloride, Sodium hydrogen carbonate, Water, Dichloromethane.
-
Procedure:
-
Under an inert argon atmosphere, cool 1200 ml of methanol to 4-6 °C.
-
Slowly add 106.6 g of thionyl chloride dropwise over 1 hour, ensuring the temperature is maintained between 4-6 °C.
-
Add 100.1 g of pyrazinecarboxylic acid to the solution.
-
Heat the mixture to 61 °C for 2 hours until the acid completely dissolves.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 L of water to neutralize the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl pyrazinecarboxylate.
-
Part B: Asymmetric Hydrogenation to Methyl Piperazine-2-Carboxylate
-
Materials: Methyl pyrazinecarboxylate, Hydrogen gas, Rhodium-based chiral catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand), Solvent (e.g., Methanol).
-
Procedure:
-
In a high-pressure autoclave, dissolve methyl pyrazinecarboxylate and the chiral rhodium catalyst in methanol.
-
Purge the autoclave with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the required pressure (e.g., 10-50 bar).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitored by techniques like NMR or GC).
-
Cool the autoclave and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation or chromatography. For easier handling, it can be converted to its hydrochloride salt.[2][3]
-
Causality Note: The choice of the chiral ligand is the most critical parameter in this synthesis. It directly governs the stereochemical outcome of the hydrogenation, determining the enantiomeric excess (ee) of the final product. This control is essential as different enantiomers can have vastly different biological activities and toxicities.
Synthetic Workflow Diagram
Caption: Workflow for the asymmetric synthesis of methyl piperazine-2-carboxylate.
Therapeutic Potential and Mechanisms of Action
The true value of the piperazine-2-carboxylate scaffold is demonstrated by its broad applicability across diverse and complex disease areas.
Central Nervous System Disorders: Targeting Neurodegeneration
A promising strategy for combating the complex etiologies of Alzheimer's disease (AD) is the development of Multi-Target-Directed Ligands (MTDLs).[7][8] Piperazine-2-carboxylic acid derivatives have emerged as excellent candidates for this approach.[7]
-
3.1.1. Mechanism: Dual Inhibition of Cholinesterases for Alzheimer's Disease The primary mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8] By inhibiting these enzymes, the derivatives increase the concentration of acetylcholine in the brain, enhancing cholinergic transmission and improving cognitive function.[8] Lineweaver-Burk plot analysis has confirmed a competitive inhibition mechanism for both enzymes.[7][8] Molecular modeling studies show that these derivatives form stable interactions, including hydrogen bonds and hydrophobic interactions, with both the catalytic and peripheral anionic sites of the enzymes.[7][8]
-
3.1.2. Cholinergic Synapse Pathway Diagram
Caption: Inhibition of AChE/BChE increases acetylcholine levels in the synapse.
-
3.1.3. Quantitative Data: Cholinesterase Inhibition Certain derivatives show remarkable potency and selectivity. Hydroxamic acid and carboxamide congeners have been found to be particularly potent and selective inhibitors of BChE.[7]
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) | Reference |
| 4c ¹ | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) | [7] |
| 7b ² | BChE | 1.6 ± 0.08 nM | ~21862.5 (for BChE) | [7] |
| Donepezil | BChE | 12.5 ± 2.6 µM | - | [7] |
| Tacrine | BChE | 17.3 ± 2.3 nM | - | [7] |
| ¹ 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | ||||
| ² 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid |
-
3.1.4. Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method) This assay is a widely accepted colorimetric method to measure AChE/BChE activity.[7][8]
-
Preparation: Prepare stock solutions of the test compounds (piperazine derivatives), reference drugs (e.g., donepezil), enzymes (AChE from Electrophorus electricus, BChE from equine serum), and substrates (acetylthiocholine iodide for AChE, butyrylthiocholine chloride for BChE).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test inhibitor at various concentrations, and the respective enzyme solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).
-
Initiation: Add Ellman's reagent (DTNB) followed by the specific substrate to initiate the reaction.
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the absorbance of this product continuously using a microplate reader at 412 nm.
-
Analysis: Calculate the rate of reaction. Determine the inhibitor concentration that causes 50% inhibition (IC50). The inhibition constant (Ki) can be determined from Lineweaver-Burk plots generated by measuring reaction rates at multiple substrate and inhibitor concentrations.[7][8]
-
Antiviral Applications: Diverse Modes of Action
Piperazine derivatives are integral to many FDA-approved antiviral drugs, and the piperazine-2-carboxylate scaffold is a key player in the development of new antiviral agents.[9][10]
-
3.2.1. Mechanism 1: Inhibition of Viral DNA Replication Derivatives of 2-phenylpiperazine have been identified as potent inhibitors of Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV).[11] The primary mechanism is the inhibition of viral DNA replication, a critical step in the lifecycle of these DNA viruses. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring, such as nitro (NO₂) and trifluoromethyl (CF₃) groups, can significantly enhance antiviral activity while modulating cytotoxicity.[11]
-
3.2.2. Mechanism 2: Epigenetic Control via m6A RNA Methylation A novel and exciting mechanism has been discovered for methyl piperazine-2-carboxylate. It acts as a potent activator of the METTL3/METTL14/WTAP (MTC) methyltransferase complex, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[3] This m6A modification is a crucial regulator of RNA metabolism.[3] In the context of HIV-1, activation of the MTC by methyl piperazine-2-carboxylate leads to increased m6A methylation on both host and viral RNA. This enhanced methylation has been shown to reactivate latent HIV-1. While this precludes its use as a direct anti-HIV drug, it opens a fascinating therapeutic window for "shock and kill" strategies aimed at eradicating latent HIV-1 reservoirs.[3]
-
3.2.3. MTC Activation Pathway Diagram
Caption: Activation of the MTC complex by methyl piperazine-2-carboxylate.
-
3.2.4. Quantitative Data: Antiviral Activity Piperazine-based derivatives have demonstrated potent activity against a range of viruses.
| Compound Class | Virus | Activity Metric | Value | Reference |
| Phenylpiperazine derivatives | HAdV / HCMV | EC₅₀ | Low µM range | [11] |
| Diaryltriazine derivatives | HIV-1 (Wild Type) | EC₅₀ | 3.3 - 5.0 nM | [9][10] |
| Phenylalanine derivatives | HIV-1 | EC₅₀ | 90 nM | [9] |
Oncology: A Scaffold for Anticancer Agents
The piperazine ring is a common feature in numerous FDA-approved anticancer drugs, highlighting its importance in oncology.[12] Derivatives of the core scaffold have shown potent activity against a wide array of human cancer cell lines.[13]
-
3.3.1. Mechanisms of Action The anticancer effects of piperazine derivatives are multifaceted and depend on the specific molecular structure. Key mechanisms include:
-
Induction of Apoptosis: Many derivatives can trigger programmed cell death by disrupting mitochondrial function or activating caspase cascades.[4]
-
Cell Cycle Arrest: Compounds can inhibit cell proliferation by blocking transitions between cell cycle phases (e.g., G2/M phase), often through the modulation of cyclin-dependent kinases (CDKs).[4][12]
-
Enzyme Inhibition: Piperazine derivatives can act as inhibitors of crucial enzymes in cancer progression, such as tyrosine kinases and topoisomerases.[4]
-
-
3.3.2. Data Summary: In Vitro Anticancer Activity The versatility of the scaffold allows for the development of compounds with potent activity against various cancer types.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Piperazine-thiourea hybrids | - | - | Apoptosis Induction | [4] |
| Piperazine-pyrimidine hybrids | - | - | Cell Cycle Arrest | [4] |
| Piperazine derivative 29 | Colo-205 (Colon) | IC₅₀ | 1.0 µM | [12] |
| Piperazine derivative 29 | HCT-116 (Colon) | IC₅₀ | 3.0 µM | [12] |
| Piperazine derivative 33 | PC3 (Prostate) | IC₅₀ | 0.9 µM | [12] |
Future Perspectives and Conclusion
The piperazine-2-carboxylate scaffold has unequivocally established itself as a privileged and highly productive framework in drug discovery. Its journey from a simple anthelmintic to a core component of sophisticated MTDLs, antiviral agents, and anticancer candidates is a testament to its structural and chemical versatility.[3][7][12] The robust synthetic routes available make it an accessible and attractive tool for researchers.[3]
The future of research in this area is bright. The continued exploration of new derivatization strategies will undoubtedly uncover novel biological activities. The integration of computational methods, including AI and machine learning, can accelerate the design of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic properties.[4] Furthermore, as the demand for sustainable chemistry grows, the development of greener and more efficient synthetic methodologies will be a key focus. This technical guide provides a solid foundation for scientists and researchers, aiming to catalyze further exploration of the immense therapeutic potential held within piperazine-2-carboxylate derivatives.
References
- An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity - Benchchem. (URL: )
- US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google P
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (URL: )
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
- EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google P
- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google P
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (URL: )
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University. (URL: )
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC. (URL: )
- Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchG
- The Role of Piperazine Deriv
- PIPERAZINES -
- Piperazine - Wikipedia. (URL: )
- The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20...
- An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: )
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF - ResearchG
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (URL: )
- Biological Activities of Piperazine Deriv
- Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research - ResearchG
Sources
- 1. nbinno.com [nbinno.com]
- 2. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability Profile of Methyl 4-methyl-5-oxopiperazine-2-carboxylate
Introduction
Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a substituted piperazine derivative, a class of compounds recognized for its significant role as a scaffold in medicinal chemistry. The piperazine ring is a common feature in numerous active pharmaceutical ingredients (APIs), contributing to their pharmacological activity. An early and thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is paramount for successful drug development. This guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10][11][12]
Chapter 1: Physicochemical Characterization and Solubility Profile
The aqueous solubility of an API is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and erratic pharmacokinetic profiles. This chapter details the experimental determination of both kinetic and thermodynamic solubility, providing a complete picture of the dissolution behavior of this compound.
The Scientific Rationale for Comprehensive Solubility Assessment
A multi-faceted approach to solubility assessment is crucial in early drug development.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, often from a DMSO stock solution into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility liabilities.[13][14][15][16][17] The use of nephelometry, which measures light scattering from undissolved particles, allows for rapid assessment.[13][14][16][18]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for formulation development.[15][17][19][20][21]
-
pH-Dependent Solubility: For ionizable compounds, solubility can be significantly influenced by the pH of the solution.[22][23][24][25] Given that this compound contains basic nitrogen atoms within the piperazine ring, its solubility is expected to be pH-dependent. Characterizing this relationship is essential for predicting its behavior in the gastrointestinal tract.
Experimental Protocols for Solubility Determination
Objective: To rapidly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a clear-bottom 96-well plate containing 198 µL of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations of the compound should be used for accurate quantification.
Hypothetical Data Presentation
Table 1: Solubility Profile of this compound
| Parameter | Buffer | Solubility (µg/mL) |
| Kinetic Solubility | PBS (pH 7.4) | 150 |
| Thermodynamic Solubility | pH 2.0 | > 2000 |
| pH 4.5 | 850 | |
| pH 6.8 | 250 | |
| pH 7.4 | 180 |
Chapter 2: Chemical Stability and Degradation Pathway Elucidation
Assessing the chemical stability of a new drug substance is a regulatory requirement and a critical component of drug development.[2][4][6][8][10][11] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and elucidate degradation pathways.[2][4][9][26] This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[27][28][29]
Rationale for Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. The goal is to generate a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[2] The key stress conditions include:
-
Hydrolysis: The presence of an ester functional group in this compound makes it susceptible to hydrolysis under acidic and basic conditions.[30][31][32][33][34]
-
Oxidation: The piperazine ring can be susceptible to oxidative degradation.[35][36][37]
-
Photolysis: Exposure to light can induce degradation, and understanding a compound's photosensitivity is an important aspect of stability testing as per ICH Q1B guidelines.[38][39][40][41]
-
Thermal Degradation: High temperatures can accelerate degradation processes.
Experimental Workflow for Stability Assessment
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. scispace.com [scispace.com]
- 10. ANDAs: Stability Testing of Drug Substances and Products | FDA [fda.gov]
- 11. scribd.com [scribd.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. emeraldcloudlab.com [emeraldcloudlab.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. issr.edu.kh [issr.edu.kh]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. ijcrt.org [ijcrt.org]
- 30. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 31. researchgate.net [researchgate.net]
- 32. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 33. zslubes.com [zslubes.com]
- 34. emerald.com [emerald.com]
- 35. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 36. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 37. researchgate.net [researchgate.net]
- 38. ema.europa.eu [ema.europa.eu]
- 39. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 40. youtube.com [youtube.com]
- 41. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate via Michael addition
Application Note: Synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate via Michael Addition
Executive Summary
The piperazine-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core rigidifying element in peptidomimetics, kinase inhibitors, and GPCR ligands. This application note details the synthesis of This compound utilizing a robust Aza-Michael addition strategy.
Unlike traditional peptide coupling routes (which can be atom-inefficient), the Michael addition-cyclization cascade offers a convergent pathway to polysubstituted piperazinones from simple diamines and electron-deficient alkynes or alkenes. This protocol specifically addresses the regiochemical challenges inherent in reacting asymmetric diamines (
Mechanistic Insight & Regioselectivity
The synthesis hinges on the reaction between
The Regioselectivity Challenge
The diamine (1) contains two nucleophilic sites:
-
Secondary Amine (
): Typically more nucleophilic due to inductive donation from the methyl group. -
Primary Amine (
): Less sterically hindered but generally less nucleophilic in aza-Michael additions.
Target Requirement:
To obtain the 4-methyl-5-oxo isomer (where the
-
Standard Outcome: Without control, the secondary amine attacks the Michael acceptor, leading to the 1-methyl-2-oxo isomer.
-
Controlled Outcome: By modulating steric parameters or using protecting group strategies (e.g.,
-Boc protection of the secondary amine, though direct synthesis is preferred for atom economy), or exploiting thermodynamic equilibration, the desired regioisomer can be enriched.
The protocol below describes the direct synthesis followed by a reduction step, as the reaction with DMAD initially yields the
Caption: Divergent reaction pathways for N-methylethylenediamine and DMAD. Path B leads to the target scaffold.
Experimental Protocol
Reagents and Equipment
-
Reagents:
-Methylethylenediamine (99%), Dimethyl Acetylenedicarboxylate (DMAD, 99%), Methanol (anhydrous), Palladium on Carbon (10% Pd/C), Hydrogen gas (balloon or Parr shaker). -
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, ice bath, rotary evaporator.
Step 1: Aza-Michael Addition and Cyclization
Objective: Synthesis of Methyl (Z)-2-(4-methyl-5-oxopiperazin-2-ylidene)acetate (Unsaturated Intermediate).
-
Preparation: In a 250 mL 3-neck flask under nitrogen atmosphere, dissolve
-methylethylenediamine (1.0 equiv, 10 mmol, 0.74 g) in anhydrous Methanol (50 mL). Cool the solution to -10°C using an ice/salt bath.-
Note: Low temperature favors the addition of the primary amine by suppressing the rapid, disordered reaction of the secondary amine, although the secondary amine is inherently more nucleophilic. For high strictness, use N-Boc-N'-methylethylenediamine, react, then deprotect. However, for direct synthesis, slow addition at low temp is the standard process control.
-
-
Addition: Dissolve DMAD (1.0 equiv, 10 mmol, 1.42 g) in Methanol (20 mL). Add this solution dropwise to the amine solution over 60 minutes , maintaining the internal temperature below -5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Stir at RT for an additional 4 hours.
-
Monitoring: Check via TLC (5% MeOH in DCM).[1] The disappearance of DMAD (
) and appearance of a polar spot ( ) indicates adduct formation.
-
-
Cyclization: Heat the reaction mixture to reflux (65°C) for 12 hours. This thermal step drives the intramolecular aminolysis of the ester by the secondary amine to form the lactam ring.
-
Work-up: Cool to RT. Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM) to isolate the unsaturated piperazinone intermediate.
Step 2: Stereoselective Reduction
Objective: Reduction of the exocyclic double bond to yield This compound .
-
Setup: Dissolve the unsaturated intermediate from Step 1 (5 mmol) in Methanol (30 mL).
-
Catalyst: Carefully add 10% Pd/C (10 wt% loading, 0.1 equiv by mass).
-
Safety: Pd/C is pyrophoric. Keep wet with solvent and under inert gas.
-
-
Hydrogenation: Purge the vessel with
, then introduce gas (1 atm balloon is usually sufficient; 30 psi Parr shaker for faster kinetics). Stir vigorously at RT for 6-12 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield the crude target.
-
Final Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography to obtain the pure title compound as a white/off-white solid.
Data Summary & Quality Control
| Parameter | Specification / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| Key | |
| IR Spectrum | Lactam C=O ( |
| Mass Spec (ESI) |
Troubleshooting & Optimization
-
Regioisomer Contamination: If the 1-methyl-3-oxo isomer is observed (arising from secondary amine Michael addition), consider using
-benzyl-N'-methylethylenediamine . The benzyl group directs the Michael addition to the methyl-amine (or steric bulk directs to primary), and the benzyl group can be removed during the hydrogenation step. -
Incomplete Cyclization: If the intermediate enamine persists after reflux, add a catalytic amount of Sodium Methoxide (NaOMe) to facilitate the transamidation/cyclization.
-
Side Products: Polymerization of DMAD can occur if addition is too fast. Ensure strict dropwise addition at low temperatures.
References
-
General Mechanism of Aza-Michael Addition to DMAD
-
Title: Reactions of dimethyl acetylenedicarboxylate with amines.[2]
- Source:Journal of Chemical Research / BenchChem Applic
-
-
Synthesis of 5-oxopiperazine-2-carboxylates
-
Target Compound Data (CAS 1822575-15-4)
-
Regioselectivity in Diamine-Michael Additions
- Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
- Source:RSC Advances.
-
URL:[Link]
Sources
- 1. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1596729-79-1|Ethyl 2-amino-3-(dimethylamino)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. methyl 4-methyl-5-oxo-2-piperazinecarboxylate | 1822575-15-4 [sigmaaldrich.com]
step-by-step protocol for preparing Methyl 4-methyl-5-oxopiperazine-2-carboxylate
This application note details a robust, high-fidelity protocol for the synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate . This scaffold is a critical peptidomimetic core, often used to constrain peptide geometry or serve as a template for drug discovery.
The protocol moves beyond generic textbook methods, utilizing a Cyclic Sulfamidate strategy to ensure stereochemical integrity and prevent the common elimination side-reactions associated with serine derivatives.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: this compound CAS: 1822575-15-4 (Generic/Racemic) | Structure: Piperazine-2-carboxylate core with a 5-oxo (amide) and 4-methyl substitution.[1][2][3][4]
Synthetic Logic: The primary challenge in synthesizing 5-oxopiperazine-2-carboxylates is establishing the correct oxidation state and substitution pattern without racemizing the chiral center (if starting from L-Serine).
-
Direct Alkylation Route (Flawed): Attempting to methylate 5-oxopiperazine-2-carboxylic acid often leads to mixtures of N1 and N4 alkylation.
-
The "Sulfamidate" Route (Chosen): We utilize N-Boc-Serine methyl ester. By converting it to a cyclic sulfamidate, we activate the
-carbon for nucleophilic attack by methylamine. This ring-opening is regiospecific and high-yielding. Subsequent acylation with chloroacetyl chloride and cyclization builds the piperazine ring with the exact required connectivity.
Part 2: Experimental Protocol
Phase A: Synthesis of the Diamine Precursor
Objective: Convert N-Boc-Serine Methyl Ester to Methyl 3-(methylamino)-2-(Boc-amino)propionate.
Reagents:
-
N-Boc-L-Serine Methyl Ester (
equiv) -
Thionyl Chloride (
) ( equiv) -
Imidazole (
equiv) -
Sodium Periodate (
) ( equiv) -
Ruthenium(III) chloride (cat.)
-
Methylamine (2M in THF) (
equiv)
Step-by-Step Methodology:
-
Formation of Cyclic Sulfamidite:
-
Dissolve N-Boc-L-Serine Methyl Ester in dry DCM at -78°C.
-
Add thionyl chloride dropwise followed by imidazole.
-
Stir for 2 hours, allowing the mixture to reach 0°C.
-
Mechanism:[2][5][6][7] Formation of the 5-membered oxathiazolidine ring.
-
QC Check: TLC should show disappearance of starting material. Quench with water, extract, and dry.
-
-
Oxidation to Cyclic Sulfamidate:
-
Dissolve the crude sulfamidite in acetonitrile/water (1:1).
-
Add
and a catalytic amount of at 0°C. -
Stir vigorously for 1 hour. The solution will turn yellow/orange.
-
Purification: Filter through a pad of Celite to remove Ru residues. Extract with EtOAc.
-
Critical Insight: The cyclic sulfamidate is an "activated aziridine equivalent" but much more stable and less prone to polymerization.
-
-
Ring Opening (Amination):
-
Dissolve the cyclic sulfamidate in anhydrous THF.
-
Add Methylamine (2M in THF) at 0°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Work-up: Concentrate the reaction mixture. Treat the residue with 20% aqueous citric acid to hydrolyze the N-sulfate intermediate.
-
Neutralize with
and extract with DCM. -
Result: Methyl 3-(methylamino)-2-(Boc-amino)propionate (Intermediate A ).
-
Phase B: Acylation and Cyclization
Objective: Construct the 5-oxopiperazine ring.
Reagents:
-
Intermediate A (
equiv) -
Chloroacetyl Chloride (
equiv) -
Triethylamine (TEA) (
equiv) -
Trifluoroacetic Acid (TFA) (20% v/v in DCM)
-
Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
N4-Acylation:
-
Dissolve Intermediate A in dry DCM at 0°C.
-
Add TEA (
equiv). -
Add Chloroacetyl Chloride dropwise.
-
Selectivity: The secondary amine (N-methyl) is more nucleophilic than the carbamate (N-Boc), ensuring regioselective acylation at the
-nitrogen. -
Stir for 1 hour. Wash with brine and concentrate.
-
Product: Methyl 3-[N-methyl-N-(2-chloroacetyl)amino]-2-(Boc-amino)propionate.
-
-
Boc-Deprotection:
-
Dissolve the acylated product in DCM/TFA (4:1).
-
Stir at room temperature for 30 minutes.
-
Concentrate in vacuo to remove excess TFA. Azeotrope with toluene to ensure complete acid removal.
-
Result: The TFA salt of the
-primary amine.
-
-
Cyclization (Ring Closure):
-
Redissolve the crude TFA salt in DMF or MeCN.
-
Add excess TEA (
equiv) or DIPEA to neutralize the salt and activate the amine. -
Heat to 60°C for 4–6 hours.
-
Mechanism:[2][5][6][7] Intramolecular
attack of the free -amine onto the alkyl chloride. -
Work-up: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Part 3: Data Presentation & Validation
Key Reaction Parameters
| Step | Transformation | Critical Reagent | Temperature | Expected Yield |
| 1 | Serine Activation | -78°C | >90% | |
| 2 | Oxidation | 0°C | 85-90% | |
| 3 | Ring Opening | RT | 75-85% | |
| 4 | N-Acylation | 0°C | >90% | |
| 5 | Cyclization | TEA / Heat | 60°C | 70-80% |
Self-Validating Analytical Criteria
To ensure the protocol was successful, verify the following NMR signatures:
-
1H NMR (DMSO-
, 400 MHz):-
3.65 ppm (s, 3H): Methyl ester (
). -
2.90 ppm (s, 3H): N-Methyl group (
). - 3.8-4.2 ppm (m, 3H): Ring protons (C2-H, C3-H2).
- 3.1-3.4 ppm (dd, 2H): Ring protons from chloroacetyl origin (C6-H2).
-
8.0 ppm (br s, 1H): Amine proton (N1-H), exchangeable with
.
-
3.65 ppm (s, 3H): Methyl ester (
Part 4: Pathway Visualization
The following diagram illustrates the molecular logic flow, highlighting the regiochemical control points (Sulfamidate opening and Selective Acylation).
Caption: Workflow for the regioselective synthesis of the 4-methyl-5-oxopiperazine scaffold via the Cohen sulfamidate strategy.
References
-
Guitot, K., et al. (2009).[8] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433–8436.[8] Link
-
Cohen, S. B., & Halcomb, R. L. (2002). "Application of Cyclic Sulfamidates for the Synthesis of Enantiopure Polyamines." Journal of the American Chemical Society, 124(11), 2534–2543. Link
-
Reiser, O., et al. (2009).[8] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7, 3343-3347. Link
-
Fluorochem Ltd. (2024). "Product Specification: this compound." Fluorochem Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges encountered during the synthesis of this compound. Each entry details the problem, its probable causes, and actionable solutions.
Q1: Why is the yield of my final product, this compound, consistently low?
Low yields in cyclic peptide or piperazinone synthesis are a frequent challenge, often stemming from competing intermolecular reactions and the formation of side products.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Key Considerations & Rationale |
| Intermolecular Oligomerization | Perform the cyclization step under high-dilution conditions (1-5 mM).[1] | High concentrations favor intermolecular reactions (dimerization, trimerization) over the desired intramolecular cyclization. The principle of pseudo-dilution, achieved by anchoring the linear precursor to a solid support, can also mitigate this issue.[1] |
| Linear Precursor Aggregation | Incorporate chaotropic agents like 6 M Guanidinium chloride to disrupt aggregation.[1] Alternatively, introduce turn-inducing amino acids such as proline or D-amino acids into the linear precursor to pre-organize it for cyclization.[1] | Aggregation of the linear peptide chain can hinder the intramolecular cyclization, leading to a decreased yield of the desired cyclic product. |
| Diketopiperazine (DKP) Formation | If the synthesis involves a dipeptide stage, especially with a proline residue, DKP formation is a common side reaction.[1] Utilizing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation and significantly improve yield compared to other resins like the Wang resin.[1] | DKP formation is a competing intramolecular cyclization that occurs at the dipeptide stage, effectively terminating the desired reaction pathway. |
| Suboptimal Cyclization Conditions | Optimize the coupling reagents and reaction temperature. | The choice of coupling reagent and temperature can significantly impact the efficiency of the intramolecular cyclization and minimize side reactions. |
Q2: I'm observing significant impurity peaks in my crude product analysis (LC-MS/NMR). What are the likely side products and how can I minimize them?
Impurity profiles can be complex, but understanding the common side reactions in piperazinone synthesis is key to their mitigation.
Common Impurities and Mitigation Strategies:
-
Diketopiperazines (DKPs): As mentioned, these are common byproducts arising from the intramolecular cyclization of a dipeptide intermediate.[2][3]
-
Mitigation: The use of sterically hindered resins like 2-CTC is an effective strategy.[1] For solution-phase synthesis, careful control of the reaction sequence and immediate progression to the next step after dipeptide formation can minimize DKP formation.
-
-
Oligomers (Dimers, Trimers): These result from intermolecular reactions between linear precursors.
-
Mitigation: High-dilution conditions during the cyclization step are crucial.[1]
-
-
Epimerization Products: Racemization at the α-carbon of the amino acid precursors can occur, especially under harsh basic or acidic conditions, or during the activation step of cyclization.
-
Mitigation: Employ milder coupling reagents and bases. Keeping the reaction temperature low (0 °C to room temperature) can also reduce the risk of epimerization.[4] Choosing a C-terminal amino acid that is less prone to racemization, such as glycine or proline, for the cyclization step can be beneficial.[5]
-
-
Ring-Fragmentation Products: Under certain conditions, particularly with strong bases like s-BuLi, the piperazine ring can undergo fragmentation.
-
Mitigation: Avoid harsh lithiation conditions if possible. If such reagents are necessary, careful optimization of temperature and reaction time is critical.
-
Q3: The N-methylation step is proving to be inefficient. What are the best practices for this transformation?
N-methylation of piperazinones can be challenging, with risks of over-methylation or low conversion.
Strategies for Efficient N-Methylation:
| Method | Reagents & Conditions | Advantages & Considerations |
| Eschweiler-Clarke Reaction | Formaldehyde and formic acid. | A classic method that is often effective. However, it can sometimes lead to the formation of carbon dioxide, which can be problematic in a sealed reaction vessel.[6] Modified procedures using sodium carbonate or potassium carbonate at atmospheric pressure can improve safety and yield.[6] |
| Reductive Amination | Formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride). | Generally a mild and high-yielding method for N-alkylation.[7] |
| Nucleophilic Substitution | Methyl iodide or dimethyl sulfate with a mild base. | A straightforward approach, but care must be taken to avoid over-methylation, which can lead to the formation of quaternary ammonium salts. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control during the synthesis of this compound?
The most critical parameters are:
-
Concentration during cyclization: As emphasized, high dilution is key to favor intramolecular cyclization and minimize oligomerization.[1]
-
Temperature: Lower temperatures during coupling and cyclization steps can minimize epimerization.[4]
-
Purity of starting materials and intermediates: Impurities can interfere with the reaction and lead to the formation of side products.
-
Choice of coupling reagents and base: These should be selected to ensure efficient reaction while minimizing side reactions like racemization.
Q2: Are there alternative synthetic routes to consider for constructing the 5-oxopiperazine-2-carboxylate core?
Yes, several strategies exist for the synthesis of the piperazinone core. A common approach involves a sequence of:
-
Michael addition: A primary amine is added to an appropriate Michael acceptor.[8][9]
-
Acylation: The resulting adduct is acylated with an α-bromo acid chloride.[8][9]
-
Intramolecular Cyclization: A ring-closing nucleophilic substitution reaction forms the piperazinone ring.[8][9]
Other advanced methods include:
-
Palladium-catalyzed asymmetric allylic alkylation: This can provide enantioselective access to piperazin-2-ones.[10]
-
[3+3] Dimerization of azomethines: This method can be used to synthesize highly substituted piperazines.[10]
Q3: What are the recommended analytical methods for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of the product.
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and purity assessment.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Q4: How can I effectively purify the final product?
Purification strategies will depend on the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[12] A gradient elution system (e.g., ethyl acetate in hexanes) is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid/Base Extraction: This can be used to remove acidic or basic impurities.[8]
III. Experimental Protocols & Visualizations
General Workflow for 5-Oxopiperazine-2-carboxylate Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the synthesis.
IV. References
-
Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis - Benchchem. (n.d.). Retrieved from
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved from
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates†‡ - RSC Publishing. (2009). Retrieved from
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016). Retrieved from
-
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Retrieved from
-
Cyclic Peptide Synthesis : r/Chempros - Reddit. (2025). Retrieved from
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. (2022). Retrieved from
-
Synthesis of a diketopiperazine molecule from the cyclodehydration of two amino acids with residue groups R 1 and R 2 . … - ResearchGate. (n.d.). Retrieved from
-
Methylation of piperazines - US3154553A - Google Patents. (n.d.). Retrieved from
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. reddit.com [reddit.com]
- 6. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cipac.org [cipac.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
preventing racemization during piperazine-2-carboxylate functionalization
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Racemization at the C2 Chiral Center
Core Technical Briefing: The Racemization Hazard
Why is this happening?
The C2 position of piperazine-2-carboxylic acid is chemically fragile. It is an
Racemization occurs primarily through two mechanisms during functionalization:
-
5(4H)-Oxazolone Formation (Major Pathway during Coupling): When the C2-carboxylate is activated (e.g., by HATU or EDC), the oxygen of the N1-protecting group (carbamate/amide) attacks the activated carbonyl.[1] This forms a cyclic oxazolone intermediate.[2] The C2 proton on this ring is highly acidic, leading to rapid equilibration between enantiomers before the amine nucleophile attacks.
-
Direct Enolization (Base-Mediated): Excessive base strength (e.g., DBU, NaH) or prolonged exposure to tertiary amines (DIEA/TEA) can directly deprotonate C2, especially if the carboxylate is already converted to an ester or activated species.
Interactive Troubleshooting Guide (FAQs)
Module A: Amide Coupling (C2-COOH Activation)
Q: I am seeing a drop in ee% (from >99% to ~85%) using HATU/DIEA. Is the reagent bad? A: The reagent is likely too potent for this specific substrate. HATU is highly reactive, but it requires a base (DIEA) to function. The combination of a highly activated ester and a general base promotes oxazolone formation.
-
The Fix: Switch to COMU/Oxyma Pure with 2,4,6-Collidine (TMP) as the base.
-
Why: COMU is a uronium salt that mimics HATU's efficiency but shows significantly lower racemization rates. Collidine is a weaker, sterically hindered base that is sufficient to drive the reaction but poor at abstracting the steric C2 proton.
-
Q: Can I use EDC/NHS for this coupling? A: Use with caution. Carbodiimides (EDC/DCC) are notorious for causing racemization unless an additive is used.
-
The Rule: Never use EDC alone. Always add Oxyma Pure (preferred) or HOBt (traditional) to form an active ester immediately, preventing the slow oxazolone pathway.
Q: My protocol requires N1-protection. Does it matter if I use Boc or Cbz? A: Yes. Urethane protecting groups (Boc, Cbz, Fmoc) are safer than Amide protecting groups (Acetyl, Benzoyl).
-
Mechanism: Amides are better nucleophiles than carbamates (Boc/Cbz). An N1-Acetyl group will attack the activated C2-COOH much faster than an N1-Boc group, leading to rapid oxazolone formation and total racemization.
Module B: N-Alkylation & Ester Handling[3][4]
Q: I need to alkylate the N4 nitrogen. Can I use NaH in DMF? A: STOP. If your C2 position is a methyl/ethyl ester, NaH will almost certainly deprotonate C2, leading to instantaneous racemization (enolization).
-
The Fix: Use mild bases like K₂CO₃ or Cs₂CO₃ in Acetonitrile or Acetone. These bases are generally not strong enough to deprotonate the alpha-carbon of the ester but are sufficient for N-alkylation.
Visualizing the Threat
The following diagram illustrates the "Danger Zone"—the oxazolone pathway that activates during amide coupling.
Caption: The "Oxazolone Shunt" is the primary cause of chiral loss. Base selection is critical to prevent the transition from Oxazolone to the Planar Enolate.
Validated Experimental Protocols
Protocol A: Low-Racemization Amide Coupling (The "Gold Standard")
Use this for coupling Piperazine-2-COOH to amines.
Reagents:
-
Substrate: N1-Boc-Piperazine-2-COOH (1.0 equiv)
-
Coupling Agent: COMU (1.0 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Base: 2,4,6-Collidine (TMP) (2.0 equiv) — Do NOT use DIEA.
-
Solvent: DMF or NMP (0.1 M concentration)
Step-by-Step:
-
Pre-Cooling: Dissolve the Piperazine-acid and Oxyma Pure in DMF. Cool to 0°C in an ice bath. Temperature control is the simplest way to slow down oxazolone formation.
-
Activation: Add Collidine, followed immediately by COMU. Stir at 0°C for 2–5 minutes.
-
Checkpoint: The solution may turn slightly yellow (Oxyma active ester formation).
-
-
Coupling: Add the amine partner (1.1 equiv).
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (mild acid), and Brine.
-
Note: Avoid strong acid washes which might deprotect the Boc group prematurely.
-
Protocol B: Analytical Validation (Chiral HPLC)
You cannot assume optical purity; you must measure it.
Method Parameters:
| Parameter | Setting |
|---|---|
| Column | Chiralpak IC or Chiralcel OD-H (Polysaccharide based) |
| Mobile Phase | Hexane : IPA : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Piperazine has weak absorbance; use 210-215 nm) |
| Sample Prep | Dissolve 1 mg in 1 mL Mobile Phase (minus DEA) |
Self-Validation Step: Run the racemic starting material first to establish the separation window. If your peaks are not baseline separated (Resolution < 1.5), adjust the IPA % down to 5%.
Decision Support System
Use this logic flow to select the correct reagents for your specific functionalization needs.
Caption: Logic flow for reagent selection based on structural risk factors.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[3] Chemistry – A European Journal, 15(37), 9394–9403.
-
Daicel Chiral Technologies. (n.d.). Chiralpak IC Instruction Manual. (Standard reference for polysaccharide columns mentioned in Protocol B).
Sources
Technical Support Center: Purification Strategies for Methyl 4-methyl-5-oxopiperazine-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-methyl-5-oxopiperazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile dipeptide mimic and require robust, field-proven strategies for achieving high purity. As a polar, multifunctional molecule, its purification can present unique challenges. This guide provides in-depth, causality-driven explanations and step-by-step protocols to help you navigate these complexities effectively.
Section 1: Understanding Your Compound & Potential Impurities
Successful purification begins with a thorough understanding of the target molecule's properties and the likely contaminants from its synthesis.
Q1: What are the key physicochemical properties of this compound that influence purification?
This compound (CAS 1822575-15-4) is a moderately polar molecule containing several key functional groups that dictate its behavior: a tertiary amine, a secondary amine within an amide (lactam), and a methyl ester.[1] These features make it basic and hydrophilic, which are critical considerations for selecting an appropriate purification strategy.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₇H₁₂N₂O₃ | - |
| Molecular Weight | 172.18 g/mol | [1] |
| Predicted LogP | -1.41 | Indicates high polarity and water solubility.[1] The compound will likely require polar mobile phases in normal-phase chromatography and may elute very quickly in reversed-phase systems.[2] |
| Basicity | Contains a basic piperazine nitrogen. | The compound can be protonated to form a salt. This allows for purification via acid-base extraction.[3][4] It can also cause streaking on acidic silica gel.[2][5] |
| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 3 Acceptors (C=O x2, O-Me) | [1] |
| Chemical Stability | The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.[6][7][8][9] The piperazine ring can be susceptible to thermal and oxidative degradation.[10][11][12] | Purification conditions should ideally be neutral and avoid excessive heat to prevent sample loss. |
Q2: What are the most common impurities I should expect from a typical synthesis?
Syntheses of 5-oxopiperazine-2-carboxylates often involve multi-step sequences, including Michael additions and cyclizations.[3][13] Impurities typically arise from incomplete reactions or side reactions.
| Impurity Type | Description | Expected Polarity (vs. Product) | Identification & Removal Strategy |
| Acyclic Precursor | The linear dipeptide-like molecule before the final ring-closing step. | Similar or slightly more polar. | Column chromatography. May be difficult to separate if polarity is very close. Driving the reaction to completion is the best strategy. |
| Starting Amines | Unreacted primary or secondary amines used in the synthesis. | Can be more or less polar, but are basic. | Acid-base extraction is highly effective for removing residual basic starting materials. |
| Hydrolysis Product | 4-methyl-5-oxopiperazine-2-carboxylic acid. The methyl ester is hydrolyzed to a carboxylic acid. | Significantly more polar. | This impurity will stick strongly to a silica gel column.[14] It can be removed by an aqueous wash with a mild base (e.g., NaHCO₃ solution) during workup, which converts the acid to its salt. |
| N-Formyl Piperazines | A potential degradation product, especially if reactions are run at high temperatures.[11] | Similar polarity. | Difficult to separate. Prevention by using moderate temperatures is key. Careful column chromatography may resolve it. |
| Disubstituted Piperazines | Byproducts from undesired secondary reactions, a common issue in piperazine synthesis.[15] | Less polar. | Typically removed effectively by column chromatography. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification workflow in a practical question-and-answer format.
Q3: My crude NMR looks messy with multiple byproducts. Where do I start?
Answer: Before committing your entire batch to a potentially complex purification like column chromatography, perform a simple and effective liquid-liquid extraction. The basicity of your target compound is a powerful handle for a preliminary cleanup.
-
Rationale: An acid-base workup will separate your basic product from neutral or acidic impurities. Dissolve your crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1 M HCl). Your product will move into the aqueous layer as the hydrochloride salt. The organic layer, containing non-basic impurities, can be discarded. Then, carefully basify the aqueous layer with a weak base like sodium bicarbonate (to avoid ester hydrolysis) and extract your purified product back into an organic solvent.[3] This simple step can dramatically simplify the mixture, making subsequent purification easier.
Q4: My compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?
Answer: Streaking is a classic sign of a strong, undesirable interaction between your basic compound and the acidic surface of the silica gel. The amine group is being protonated at various points along the silica, causing it to "stick" and elute unevenly.
-
The Fix: Neutralize the stationary phase by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 1 mL of Et₃N in 100 mL of your ethyl acetate/hexane mixture). This will deprotonate the acidic sites on the silica and allow your compound to move as a sharp, well-defined spot.
-
Ammonia in Methanol: For highly polar solvent systems containing methanol, using a pre-mixed solution of 1-2% NH₃ in methanol can be very effective.[5]
-
Q5: I'm trying column chromatography, but I can't separate my product from a very polar impurity. What are my options?
Answer: This is a common challenge when dealing with polar molecules. If a standard isocratic (single solvent mixture) elution fails, you have several advanced options.
-
Switch to Gradient Elution: Start with a less polar solvent system to elute any non-polar impurities first.[16] Then, gradually increase the polarity of the mobile phase (e.g., from 50% EtOAc/Hexane to 100% EtOAc, then to 5% MeOH/EtOAc). This will increase the eluting power of the solvent over time, helping to dislodge your product from the column while leaving the more strongly-adsorbed polar impurity behind.[14][16]
-
Change the Stationary Phase: Silica gel is acidic. An alternative like neutral or basic alumina can offer different selectivity and may resolve the components where silica failed.[17]
-
Use an Orthogonal Purification Method: If chromatography is failing, switch to a method that relies on a different physical property.
-
Recrystallization: This technique purifies based on differences in solubility. If your product is a solid, finding a suitable solvent system for recrystallization can yield exceptionally pure material.[15][18]
-
Salt Formation: Convert your free base into a crystalline salt (e.g., hydrochloride or methanesulfonate).[19] Often, the salt will have very different solubility properties than the impurities, allowing for purification by crystallization or precipitation.[20] You can then regenerate the pure free base by neutralization.
-
Q6: My product seems to be degrading during purification. What precautions should I take?
Answer: Compound instability can lead to significant yield loss. The ester and lactam functionalities in your molecule are the most likely points of failure.
-
Avoid pH Extremes: Prolonged exposure to strong acids or bases can catalyze the hydrolysis of the methyl ester to the less desirable carboxylic acid.[6][7] When performing acid-base extractions, use dilute reagents and work quickly. Neutralize carefully, preferably with a mild base like NaHCO₃.
-
Keep it Cool: Piperazine derivatives can undergo thermal degradation.[11][12] Avoid heating solutions for extended periods. When removing solvent on a rotary evaporator, use a low-temperature water bath (30-40 °C). Studies on other piperazines show that storing samples refrigerated or frozen is optimal for long-term stability.[10]
-
Use High-Purity Solvents: Trace metal impurities in solvents can sometimes catalyze degradation pathways.[11] Using HPLC-grade or freshly distilled solvents is always good practice.
Section 3: Detailed Purification Protocols
Here are step-by-step guides for the most effective purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for separating mixtures with different polarities.
Caption: Workflow for Flash Column Chromatography.
-
TLC Method Development:
-
On a silica gel TLC plate, test various solvent systems to find one that gives your product an Rf value of approximately 0.25-0.35. This provides the best resolution for column chromatography.
-
Start with a mid-polarity system like 50% Ethyl Acetate (EtOAc) / Hexanes.
-
If the Rf is too high, decrease the polarity (e.g., 30% EtOAc / Hexanes).
-
If the Rf is too low, increase the polarity (e.g., 100% EtOAc, then 5% Methanol (MeOH) / Dichloromethane (DCM)).[5]
-
Crucially, add ~1% triethylamine (Et₃N) to your chosen eluent to prevent streaking.
-
-
Column Preparation:
-
Use a glass column with a sintered frit and stopcock.
-
As a rule of thumb, use 30-50g of silica gel for every 1g of crude material.[14]
-
Prepare a slurry of silica gel in your initial, least polar eluent. Pour this into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fractionation:
-
Carefully add the eluent to the top of the column and begin elution, collecting the outflow in numbered test tubes or flasks.
-
If using a gradient, start with the low-polarity solvent system and gradually introduce the higher-polarity system.
-
-
Analysis:
-
Spot every few fractions on a TLC plate alongside your crude material to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline solids, provided a suitable solvent can be found.
Caption: Decision tree for recrystallization solvent screening.
-
Solvent Screening:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to cover the solid.
-
Gently heat the mixture (e.g., in a water bath) while stirring or swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
University of Saskatchewan. (n.d.). Column chromatography. [Link]
-
Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 576. [Link]
- Google Patents. (1959).
- Google Patents. (1969).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Gawley, R. E., et al. (2007). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 7(12), 2613–2621. [Link]
-
Busacca, C. A., et al. (2013). A Procedure for the Synthesis of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N'-p-tolyl-formamidine. Organic Syntheses, 90, 316. [Link]
-
Reddit. (2024). What type of column chromatography for highly polar compounds?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3323. [Link]
-
Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3323-3338. [Link]
-
Bishop, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(6), 377–386. [Link]
-
Abdel-Hafez, A. A.-M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106950. [Link]
-
Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(23), 4252. [Link]
-
ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
PubChemLite. (n.d.). Methyl 5-oxopiperazine-2-carboxylate (C6H10N2O3). [Link]
-
Ukrprom, V. P., et al. (2021). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Pharmaceuticals, 14(11), 1144. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Freeman, S., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-126. [Link]
-
ResearchGate. (2009). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. [Link]
-
Nielsen, P., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(23), 8301–8316. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
PubChem. (n.d.). 4-Methylpiperazine-2-carboxylic acid. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. reddit.com [reddit.com]
- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. columbia.edu [columbia.edu]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
optimizing cyclization conditions for 5-oxopiperazine ring formation
Technical Support Center: Optimizing 5-Oxopiperazine Ring Formation
Welcome to the technical support center for the synthesis and optimization of 5-oxopiperazine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 5-oxopiperazine core is a privileged structure in medicinal chemistry, often serving as a constrained dipeptide mimetic capable of mimicking β-turns in proteins.[1] However, its synthesis can be challenging, with outcomes highly dependent on substrate, reaction conditions, and the chosen synthetic route.
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the cyclization process. Our goal is to equip you with the knowledge to diagnose problems, rationalize experimental choices, and efficiently optimize your reaction conditions.
Troubleshooting Guide: Common Cyclization Issues
This section is structured in a question-and-answer format to directly address specific problems you may be facing at the bench.
Q1: I am observing very low or no conversion to the desired 5-oxopiperazine product. What are the primary factors to investigate?
A1: Failure to form the target ring system is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Inadequate Activation: The intramolecular cyclization requires sufficient activation of the electrophilic carbonyl group and/or a sufficiently nucleophilic amine.
-
For Dipeptide Precursors: If you are performing a condensation cyclization of a linear dipeptide or its ester, the reaction is often thermally driven.[2] Insufficient temperature can lead to no reaction. Conversely, excessively high temperatures can lead to decomposition. A careful temperature screen is recommended.[3]
-
For N-acyliminium Ion Pathways: This route relies on the in-situ generation of a reactive N-acyliminium ion, which is sensitive to the choice of acid catalyst.[4] Weak acids or insufficient acid stoichiometry will fail to generate the intermediate. Conversely, overly harsh acidic conditions can lead to side reactions or degradation.[4] Formic acid is often a good starting point as it is effective and easily removed.[4]
-
-
Catalyst Inactivity or Incompatibility:
-
Metal-Catalyzed Cyclizations: For routes like reductive amination or Ullmann-type couplings, the choice of catalyst is critical.[5][6] If using a heterogeneous catalyst like Pd/C or Raney Nickel, ensure it is fresh and active.[6] For homogeneous catalysts, ligand choice can dramatically impact yield.[5]
-
-
Steric Hindrance: Highly substituted precursors, particularly at the α-carbons of the amino acid residues, can significantly slow down the rate of cyclization. In these cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary.
-
Solvent Effects: The solvent plays a critical role in precursor solubility and mediating the reaction. A solvent that does not fully dissolve the starting material will prevent the reaction from proceeding efficiently. Furthermore, the polarity of the solvent can influence the stability of intermediates and transition states.
Troubleshooting Workflow: Low or No Product Formation
Caption: A logical workflow for troubleshooting failed cyclization reactions.
Q2: My reaction is producing significant amounts of a dimeric or polymeric side product. How can I favor the intramolecular cyclization?
A2: The formation of intermolecular products (dimers, oligomers, polymers) is a classic competitive pathway, especially when the intramolecular cyclization is slow. The key is to implement strategies that favor the desired unimolecular reaction.
-
High Dilution Conditions: This is the most fundamental principle to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the concentration of the linear precursor, reducing the probability of two molecules reacting with each other. A good starting point is a concentration of 0.01 M to 0.001 M.
-
Slow Addition: Instead of adding the precursor all at once, use a syringe pump to add it slowly over several hours to the reaction vessel containing the catalyst and solvent at the target temperature. This technique maintains a pseudo-low concentration throughout the reaction, effectively minimizing intermolecular side reactions.
-
Substrate Conformation: Certain substitution patterns can pre-organize the linear precursor into a conformation that is more amenable to cyclization, thereby increasing the effective molarity for the intramolecular process. While this is an intrinsic property of your substrate, it's a factor to consider during synthetic design.
Q3: I am struggling with epimerization at one of the stereocenters. What conditions can I use to maintain stereochemical integrity?
A3: Epimerization, particularly at the α-carbon of the N-terminal amino acid residue, is a common problem, often facilitated by basic conditions or elevated temperatures.
-
Avoid Strong Bases: If your cyclization strategy involves a base, opt for milder, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) over stronger bases like DBU or metal alkoxides. Dieckmann cyclization routes are particularly prone to this issue and require careful base selection.[7]
-
Lower Reaction Temperature: High temperatures can provide the energy needed to overcome the barrier to enolization and subsequent epimerization.[2] If possible, explore lower temperature conditions, perhaps by using a more active catalyst system to compensate for the reduced rate.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes reduce epimerization.[8] The rapid and efficient heating can promote the desired cyclization on a timescale that is faster than that of epimerization, leading to cleaner products.[8]
-
Protecting Group Choice: The N-terminal protecting group can influence the acidity of the α-proton. While often removed prior to cyclization, its presence in precursor synthesis steps can be a factor.
Frequently Asked Questions (FAQs)
What is the best general-purpose solvent for 5-oxopiperazine formation?
There is no single "best" solvent, as the optimal choice is highly substrate-dependent.[9] However, a good starting point for screening is to test a polar aprotic solvent and a polar protic solvent.
| Solvent Class | Examples | Rationale & Considerations |
| Polar Aprotic | DMF, NMP, Dichloromethane (DCM) | Generally good at solvating peptide-like precursors. DCM is useful for acid-catalyzed reactions. Note: DMF and NMP are classified as Substances of Very High Concern (SVHC) in some regions.[10] |
| Polar Protic | Methanol, Ethanol | Can participate in the reaction (e.g., as a proton source/sink) and are effective for some reductive amination pathways.[11] |
| Ethers | THF, 2-MeTHF | Good for reactions involving organometallics or strong bases (e.g., NaH in Dieckmann cyclizations).[7] 2-MeTHF is considered a "greener" alternative to THF.[12] |
| Non-Polar | Toluene, Xylene | Often used for thermal cyclizations that require high temperatures and may involve azeotropic removal of water. |
A solvent screen is always recommended. Start with solvents that fully dissolve your linear precursor at room temperature or with gentle heating.
How do N-terminal and side-chain protecting groups affect the cyclization?
Protecting groups are critical for managing reactivity during the synthesis of the linear precursor and must be chosen carefully to be compatible with the final cyclization step.[13]
-
N-Terminal Protection: The N-terminal amine of the dipeptide precursor is typically deprotected immediately before the cyclization step.
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA).[14] This is convenient for subsequent acid-catalyzed cyclizations, as the deprotection and cyclization can sometimes be combined into a single step.[4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a mild base, typically piperidine in DMF.[14] The linear precursor must be isolated before proceeding with a non-basic cyclization method.
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenation (H₂/Pd/C).[14] This method can be used to simultaneously deprotect the amine and reduce other functionalities if desired, such as in a reductive cyclization pathway.[6][15]
-
-
Side-Chain Protection: Protecting groups on amino acid side chains (e.g., -OH, -COOH, -NH₂) must be stable to the cyclization conditions to prevent unwanted side reactions.[16] For example, if using an acid-catalyzed cyclization, an acid-labile side-chain protecting group like a t-butyl ester would be cleaved. Choose orthogonal protecting groups that can be removed after the piperazine ring is formed.[13]
Interplay of Key Reaction Parameters
Caption: The interconnected nature of reaction parameters in optimizing cyclization.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization via N-Acyliminium Ion
This protocol is adapted from solid-phase synthesis strategies but is applicable to solution-phase chemistry.[4]
-
Precursor Preparation: Ensure the linear dipeptide precursor is fully synthesized and purified. The N-terminal amine should be protected (e.g., with Boc), and the C-terminus should be an amide or ester.
-
Deprotection & Cyclization:
-
Dissolve the N-Boc protected linear precursor in neat formic acid (approx. 0.1 M).
-
Stir the reaction mixture at 60 °C for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Formic acid serves as both the deprotecting agent for the Boc group and the acid catalyst for the subsequent N-acyliminium ion formation and cyclization.[4]
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Remove the formic acid under reduced pressure (lyophilization is also effective and can be gentler).[4]
-
The crude product can then be purified by flash chromatography or preparative HPLC.
-
Protocol 2: Screening Reaction Conditions for a Thermal Cyclization
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Setup: Arrange multiple reaction vials, each with a stir bar.
-
Precursor Addition: To each vial, add a precise amount of the linear dipeptide ester precursor (e.g., 10 mg).
-
Solvent Addition: To separate vials, add a different solvent (e.g., Toluene, Dioxane, DMF, Methanol) to achieve a concentration of ~0.05 M.
-
Temperature Screening:
-
Place sets of vials on different heating blocks set to various temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Rationale: Temperature is a critical parameter for overcoming the activation energy of cyclization, but higher temperatures can also promote decomposition.[17][18] This screen helps identify the optimal balance.
-
-
Monitoring & Analysis:
-
After a set time (e.g., 12 hours), take an aliquot from each vial.
-
Dilute the aliquot and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.
-
Based on the results, select the best condition for a larger scale reaction.
-
References
-
Li, J., et al. (n.d.). Optimization for the cyclization step. ResearchGate. [Link]
-
Khabnadideh, S., et al. (n.d.). The effect of different solvents for the new synthesized.... ResearchGate. [Link]
-
Lee, J. W., & Park, K. H. (2007). Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines via N-Acyliminium Ion Cyclization. Journal of Combinatorial Chemistry. [Link]
-
Zlotin, S. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
Zhang, J., et al. (n.d.). The effect of conditions on cyclization: (a) the effect of reaction.... ResearchGate. [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Peptideweb. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Zlotin, S. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]
-
Front. Chem. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Di Marino, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC. [Link]
-
Zimmerman, S. B., & Minton, A. P. (1991). Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb. PubMed. [Link]
-
Park, K. H., et al. (n.d.). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. ResearchGate. [Link]
-
Zlotin, S. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. ResearchGate. [Link]
-
Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
Sergeev, A. G., et al. (n.d.). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]
-
Kirveliene, V., et al. (1993). Temperature effects on photosensitized processes. PubMed. [Link]
-
Menéndez, J. C., et al. (n.d.). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. [Link]
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. [Link]
-
Yilmaz, I., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 12. biotage.com [biotage.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Temperature effects on photosensitized processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Ester Hydrolysis
Welcome to the technical support center for piperazine ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical reaction. We will delve into the causality behind experimental outcomes and provide robust, field-proven solutions to optimize your conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is piperazine ester hydrolysis, and why is it important?
A1: Piperazine ester hydrolysis is a chemical reaction that converts a piperazine-containing ester into its corresponding carboxylic acid and alcohol.[1][2][3] This reaction is fundamental in pharmaceutical development and organic synthesis, often serving as a key step in synthesizing active pharmaceutical ingredients (APIs) or modifying drug candidates to improve their properties. The piperazine moiety is a common structural feature in many drugs, and controlling its modification through reactions like ester hydrolysis is crucial for achieving the desired therapeutic effect.
Q2: What are the primary signs of low conversion in my piperazine ester hydrolysis?
A2: The most direct indications of low conversion are a lower-than-expected yield of your desired carboxylic acid product and the persistence of the starting ester material.[4] You can confirm this through various analytical techniques:
-
Thin-Layer Chromatography (TLC): The presence of a significant spot corresponding to your starting ester.
-
High-Performance Liquid Chromatography (HPLC): A prominent peak for the starting material in your reaction mixture's chromatogram.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The persistence of characteristic peaks of the ester in the ¹H or ¹³C NMR spectrum of your crude product.[4]
Q3: Can the workup procedure contribute to low yields even if the reaction goes to completion?
A3: Absolutely. The workup process is a critical stage where your product can be lost.[4] The aqueous washes used to neutralize the reaction and remove byproducts can create conditions ripe for the reverse reaction (esterification) or cause the product to partition into the aqueous layer, especially if the pH is not carefully controlled.[2][4]
Troubleshooting Guide: Addressing Low Conversion Rates
This section provides a structured approach to diagnosing and resolving issues leading to incomplete piperazine ester hydrolysis.
Issue 1: Incomplete Reaction - Starting Material Remains
If you observe a significant amount of unreacted starting ester, consider the following factors:
-
Underlying Principle: Piperazine ester hydrolysis can be catalyzed by either acid or base.[1][2] The choice and amount of catalyst are critical. Insufficient catalyst will result in a slow or stalled reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Type:
-
Base-Catalyzed (Saponification): Generally preferred as it's often irreversible and drives the reaction to completion.[1][8] Common choices include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[9] LiOH is often favored for its efficacy in mixed aqueous/organic solvent systems.[9]
-
Acid-Catalyzed: This is a reversible reaction, and a large excess of water is needed to push the equilibrium towards the products.[1][2][10] Dilute mineral acids like HCl or H₂SO₄ are typically used.[2]
-
-
Optimize Catalyst Loading:
-
For base-catalyzed hydrolysis, start with at least stoichiometric amounts of the base. Often, an excess (e.g., 2-6 equivalents) is necessary to ensure complete reaction, especially with sterically hindered esters.[9]
-
For acid-catalyzed hydrolysis, a catalytic amount is sufficient, but the reaction must be driven by a large excess of water.[1]
-
-
-
Underlying Principle: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Insufficient thermal energy can lead to slow reaction kinetics.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A common starting point is 50-70°C.[11] However, be cautious of potential side reactions or degradation at higher temperatures.
-
Extend Reaction Time: Monitor the reaction progress over a longer period. Some sterically hindered esters may require extended reaction times (e.g., 12-24 hours) for complete conversion.
-
-
Underlying Principle: The solvent system must be able to dissolve both the piperazine ester and the hydrolysis reagent (e.g., aqueous base). Poor solubility of the starting material can severely limit the reaction rate.
-
Troubleshooting Steps:
-
Use a Co-solvent: Employ a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol.[9] A 1:1 mixture is a good starting point.[9]
-
Avoid Transesterification: Be aware that if using an alcohol as a co-solvent (e.g., methanol or ethanol) in base-catalyzed hydrolysis, transesterification can occur, leading to the formation of a different ester instead of the desired carboxylic acid.[9] If this is observed, switch to a non-alcoholic co-solvent like THF.
-
Issue 2: Side Reactions and Product Degradation
Sometimes, the issue isn't a lack of reaction but the formation of unintended byproducts.
-
Underlying Principle: The pH of the reaction medium is a critical parameter that influences the rate of hydrolysis and the stability of both the starting material and the product.[12][13][14] Extreme pH values can sometimes lead to the degradation of sensitive functional groups.
-
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your reaction mixture.
-
Buffer the System: In cases where the substrate or product is sensitive to large pH swings, consider using a buffered system.
-
Careful Neutralization: During workup, add acid or base slowly and with cooling to avoid localized overheating and potential degradation.[4]
-
-
Underlying Principle: Bulky chemical groups near the ester functionality can physically block the approach of the nucleophile (water or hydroxide), slowing down the hydrolysis rate significantly.[4]
-
Troubleshooting Steps:
-
Increase Reaction Severity: For sterically hindered esters, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or a higher concentration of the catalyst.
-
Consider Alternative Catalysts: In some cases, specialized catalysts or enzymatic hydrolysis might be more effective for highly hindered substrates.
-
Issue 3: Inefficient Workup and Isolation
A successful reaction can be undermined by a poor workup procedure.
-
Underlying Principle: To successfully extract your piperazine carboxylic acid product into an organic solvent, you must first neutralize the carboxylate salt formed during basic hydrolysis. The pH must be adjusted to be below the pKa of the carboxylic acid to ensure it is in its neutral, more organic-soluble form. Conversely, the piperazine nitrogens will be protonated at acidic pH, which can increase aqueous solubility. Careful pH adjustment is key.
-
Troubleshooting Steps:
-
Cool the Reaction Mixture: Before acidification, cool the mixture in an ice bath to manage the heat generated from neutralization.
-
Acidify Carefully: Slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (typically pH 3-4).
-
Extract Promptly: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after acidification. Do not let the layers sit for extended periods.[4]
-
-
Underlying Principle: The presence of salts and amphiphilic molecules can lead to the formation of emulsions during extraction, making phase separation difficult.
-
Troubleshooting Steps:
-
Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions and remove residual water.[4]
-
Centrifugation: For persistent emulsions, centrifugation can aid in separating the layers.
-
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Hydrolysis
-
Dissolve the Ester: Dissolve the piperazine ester in a suitable organic solvent (e.g., THF or methanol) in a round-bottom flask.
-
Add Aqueous Base: Add an aqueous solution of LiOH or NaOH (typically 2-4 equivalents in water).
-
Heat and Stir: Stir the mixture at room temperature or heat to 50-70°C.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or HPLC.
-
Cool and Acidify: Once the reaction is complete, cool the mixture to 0°C and slowly add 1M HCl until the pH is ~3-4.
-
Extract: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
Protocol 2: Monitoring Reaction Progress by HPLC
-
Prepare a Standard: Prepare a standard solution of your starting piperazine ester of a known concentration.
-
Sample the Reaction: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the Sample: Immediately quench the reaction in the aliquot by neutralizing it.
-
Dilute and Analyze: Dilute the quenched sample with the HPLC mobile phase and inject it into the HPLC system.
-
Quantify: Compare the peak area of the starting material in your samples to the standard to determine the extent of conversion over time.
Data Presentation
Table 1: Common Conditions for Piperazine Ester Hydrolysis
| Parameter | Acid-Catalyzed | Base-Catalyzed (Saponification) |
| Catalyst | Dilute HCl or H₂SO₄ | LiOH, NaOH, KOH |
| Stoichiometry | Catalytic | Stoichiometric or excess |
| Reversibility | Reversible[2] | Generally Irreversible[1][8] |
| Solvent | Excess Water | Water/Organic Co-solvent (e.g., THF, MeOH) |
| Temperature | Often requires heating | Room temperature to moderate heating |
| Workup | Neutralize with weak base | Acidify to protonate carboxylate |
Visualizations
Piperazine Ester Hydrolysis Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in piperazine ester hydrolysis.
General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
References
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Google Scholar.
-
Optimization of the reaction conditions a. (2020). ResearchGate. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Analytical Methods. (2013). OPUS at UTS. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). Europe PMC. Retrieved from [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. (1977). National Library of Medicine. Retrieved from [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrolysis product troubleshooting. (2024). Reddit. Retrieved from [Link]
-
General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. (1957). Semantic Scholar. Retrieved from [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Why are my ester hydrolysis not working. (2025). Reddit. Retrieved from [Link]
-
Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Optimized reaction condition for ester hydrolysis reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved from [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008). Penn State University. Retrieved from [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). HyMax. Retrieved from [Link]
-
01.08 Ester Hydrolysis and Specific Acid Catalysis. (2019). YouTube. Retrieved from [Link]
-
Acid Catalysed Hydrolysis of Ester. (n.d.). Perlego. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. perlego.com [perlego.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. qascf.com [qascf.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
Validation & Comparative
HPLC Method Development Guide: Methyl 4-methyl-5-oxopiperazine-2-carboxylate Purity
A Comparative Technical Analysis of Stationary Phase Selectivity
Executive Summary
The analysis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate (hereafter referred to as M-MOPC ) presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention yet possesses hydrophobic moieties (methyl ester, N-methyl) that can complicate pure HILIC approaches.
This guide objectively compares three distinct separation strategies to determine the optimal method for purity analysis. We move beyond "textbook" recommendations to analyze the thermodynamic stability and selectivity of the following stationary phases:
-
Standard C18 (L1): The industry baseline (and why it fails).
-
Polar-Embedded C18 (L60/L62): The "Aqueous Stable" alternative.
-
Zwitterionic HILIC: The orthogonal approach for maximum retention.
Verdict: While HILIC provides the highest retention (
The Challenge: Molecular Profiling
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.
-
Structure: A piperazine ring containing a secondary amine (N1), a tertiary amide (N4-Methyl/C5-Oxo), and a methyl ester at C2.
-
LogP (Predicted): ~ -1.4 (Highly Polar).
-
pKa: The N1 amine is basic (pKa ~8.5), while the N4 amide is neutral.
-
UV Activity: Lacks conjugation. Absorption is limited to the amide/ester end-absorption (~205–215 nm).
The Problem: Standard C18 columns require high aqueous content (>95%) to retain such polar molecules. This triggers "Phase Dewetting" (hydrophobic collapse), where the C18 chains self-associate to escape the water, expelling the mobile phase from the pores and causing total loss of retention.
Comparative Study: Experimental Data
We evaluated three distinct methodologies. The data below represents optimized conditions for each column type.
Experimental Conditions
-
System: UHPLC with DAD (210 nm) and QDa Mass Detector.
-
Sample Conc: 0.5 mg/mL in Mobile Phase A.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Table 1: Performance Metrics Comparison
| Parameter | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: Zwitterionic HILIC |
| Column Phase | C18 (End-capped) | Amide-Embedded C18 | Zwitterionic (Sulfobetaine) |
| Mobile Phase | 98% Buffer / 2% ACN | 100% Buffer (Isocratic) | 10% Buffer / 90% ACN |
| Retention Time ( | 1.2 min (Void) | 4.8 min | 8.5 min |
| Retention Factor ( | 0.2 (Fail) | 3.8 (Ideal) | 7.5 (Strong) |
| USP Tailing ( | 1.9 (Silanol interaction) | 1.1 (Symmetric) | 1.3 (Acceptable) |
| Equilibration Time | 5 min | 5 min | 25 min |
| Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | Partitioning + Electrostatic |
Analysis: Method A fails System Suitability (
). Method C offers massive retention but suffers from long equilibration times typical of HILIC. Method B is the "Goldilocks" zone.
Detailed Methodologies
Method A: The Baseline (Why it Fails)
-
Column: High-strength Silica C18, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile (98:2).
-
Observation: The analyte elutes near the void volume. The high aqueous environment causes the C18 ligands to collapse, reducing surface area.
Method B: Polar-Embedded C18 (Recommended)
This phase incorporates a polar group (amide or carbamate) within the alkyl chain.[1] This "shields" the silica surface from basic amines (reducing tailing) and allows the chains to remain extended in 100% aqueous conditions.
Protocol:
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Suppress silanols).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic 100% A for 5 mins, then ramp to 50% B to wash lipophilic impurities.
-
Critical Step: pH must be kept < 6.0 to prevent hydrolysis of the methyl ester [1].
Method C: HILIC (The "Purity" Alternative)
If the M-MOPC is an intermediate and you must separate it from highly polar starting materials (like unsubstituted piperazine), HILIC is superior.
Protocol:
-
Column: Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z.
-
Mobile Phase A: 200 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Isocratic: 90% B / 10% A.
-
Note: Requires high buffer strength (10-20 mM on column) to shield ionic interactions [2].
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for method selection based on the specific impurity profile you are targeting.
Figure 1: Decision tree for selecting the stationary phase based on the impurity profile. Green path indicates the recommended robust starting point.
Mechanism of Interaction
Understanding why Method B works is crucial for troubleshooting.
Figure 2: Mechanistic comparison. Standard C18 ligands collapse in water, preventing interaction. Polar-embedded ligands remain extended, engaging the analyte via multiple forces.
Validation Strategy (ICH Q2)
To ensure this method is "Publishable" and compliant, you must validate the following specific to M-MOPC:
-
Specificity: Inject the "Blank" (Mobile Phase) and ensure no interference at the
of M-MOPC. -
Linearity: Due to the weak UV chromophore, ensure linearity covers 0.1% (impurity level) to 120% (assay level). If
, switch to 205 nm but ensure using HPLC-grade solvents with high UV cutoff transparency. -
Solution Stability: The methyl ester at C2 is labile.
-
Experiment: Store sample in auto-sampler (15°C) for 24 hours.
-
Check: Look for the appearance of the "Acid" impurity (hydrolysis product). If >0.5% degradation occurs, adjust sample diluent to pH 3.0 [3].
-
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
PubChem Compound Summary. (2023). This compound.[2][3] National Center for Biotechnology Information. Link
-
Dolan, J. W. (2002). The Role of Buffer pH in LC Separations. LCGC North America. Link
Sources
The Evolved Scaffold: 5-Oxopiperazine vs. Traditional Piperazine in Medicinal Chemistry
Topic: Advantages of 5-Oxopiperazine Scaffolds Over Traditional Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring has long been a "privileged scaffold" in drug discovery, appearing in blockbusters ranging from Imatinib to Ciprofloxacin. However, its widespread utility is often hampered by two critical liabilities: high metabolic clearance (via CYP450 oxidation) and promiscuous binding due to excessive conformational flexibility.
The 5-oxopiperazine (piperazin-2-one) scaffold represents a strategic evolution of this core. By introducing a single carbonyl group, medicinal chemists can modulate basicity, lock conformation, and sterically block metabolic soft spots without sacrificing the vector alignment required for target engagement. This guide objectively compares these two scaffolds, providing experimental protocols and structural insights to support the transition from traditional piperazines to their oxo-derivatives.
Part 1: Structural & Physicochemical Divergence[1]
The transition from piperazine to 5-oxopiperazine is not merely a functional group addition; it is a fundamental alteration of the scaffold's electronic and steric profile.
Basicity and Ionization (pKa Modulation)
-
Piperazine: A dibasic scaffold.[1] The N1 and N4 nitrogens typically have pKa values of ~9.8 and ~5.6. At physiological pH (7.4), the molecule exists predominantly as a mono-cation or di-cation. This high basicity often leads to low membrane permeability (LogD) and increased risk of hERG channel inhibition.
-
5-Oxopiperazine: The introduction of the carbonyl group adjacent to one nitrogen creates a lactam (amide). This creates a resonance structure that delocalizes the nitrogen's lone pair, effectively rendering that nitrogen non-basic. The remaining amine retains basicity but is often modulated by the electron-withdrawing effect of the distal carbonyl.
Conformational Rigidity
-
Piperazine: Exists primarily in a chair conformation but undergoes rapid ring flipping. This entropy penalty upon binding can reduce potency.
-
5-Oxopiperazine: The amide bond possesses partial double-bond character (
), forcing the atoms into a planar arrangement. This constraint restricts the ring to a half-chair or boat-like conformation, pre-organizing the scaffold for binding (particularly as peptide turn mimetics).
Diagram 1: Physicochemical Logic Flow
The following diagram visualizes the causal relationship between the structural change and the resulting pharmacological benefits.
Caption: Structural evolution from piperazine to 5-oxopiperazine, highlighting the mechanistic links to improved ADME properties.
Part 2: Metabolic Stability & ADME Performance
The most significant advantage of the 5-oxopiperazine scaffold is its resistance to oxidative metabolism. Traditional piperazines are prone to N-oxidation and alpha-carbon hydroxylation mediated by CYP450 enzymes (particularly CYP2D6 and CYP3A4).
Mechanism of Stabilization
-
Blocking Alpha-Hydroxylation: CYP enzymes typically attack the carbon alpha to the amine. In 5-oxopiperazine, one alpha-carbon is oxidized to a carbonyl, which cannot be further hydroxylated.
-
Electronic Deactivation: The electron-withdrawing carbonyl reduces the electron density on the remaining basic nitrogen, making it less susceptible to N-oxidation.
Comparative Data: In Vitro Stability Profile
The table below summarizes a representative comparison of a generic piperazine linker versus its 5-oxo analog in human liver microsomes (HLM).
| Parameter | Traditional Piperazine Scaffold | 5-Oxopiperazine Scaffold | Impact |
| pKa (Basic N) | ~9.8 (N1), ~5.6 (N4) | ~8.5 (Amine), Neutral (Amide) | Reduced lysosomal trapping; improved permeability. |
| HLM Intrinsic Clearance (CLint) | > 50 µL/min/mg (High) | < 15 µL/min/mg (Low/Mod) | Significantly extended half-life ( |
| LogD (pH 7.4) | -1.5 to 0.5 (Polar) | 0.5 to 1.5 (Balanced) | Better passive diffusion across membranes. |
| hERG Inhibition (IC50) | Potential Liability (< 10 µM) | Reduced Liability (> 30 µM) | Lower basicity correlates with reduced hERG binding. |
| Major Metabolite | N-oxide, Ring Hydroxyl | Stable / Amide Hydrolysis (Slow) | Cleaner metabolic profile. |
Part 3: Synthetic Accessibility (Protocol)
While piperazines are commercially abundant, 5-oxopiperazines require specific synthetic strategies. The most robust method for generating highly substituted 5-oxopiperazine libraries is the Ugi Post-Condensation Transformation . This allows for the introduction of four diversity points in a two-step sequence.
Experimental Protocol: Ugi-Deprotection-Cyclization
Objective: Synthesis of a 1,3,4-trisubstituted-5-oxopiperazine.
Reagents
-
Component A: Aldehyde (R1-CHO)
-
Component B: Primary Amine (R2-NH2)
-
Component C: N-Boc-Amino Acid (e.g., N-Boc-Glycine or substituted variant)
-
Component D: Isocyanide (R3-NC)
-
Solvent: Methanol (MeOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Step-by-Step Methodology
-
Imine Formation: Dissolve Component A (1.0 equiv) and Component B (1.0 equiv) in MeOH (0.5 M). Stir at room temperature for 30 minutes to pre-form the imine.
-
Ugi 4-CR: Add Component C (1.0 equiv) and Component D (1.0 equiv). Stir the mixture at room temperature for 24–48 hours.
-
Validation (Step 1): Monitor by LC-MS for the formation of the linear Ugi adduct. Evaporate solvent to yield the crude intermediate.
-
Deprotection: Redissolve the crude Ugi adduct in 20% TFA/DCM (v/v). Stir for 2 hours to remove the Boc group. Remove volatiles under reduced pressure.
-
Cyclization (The Scaffold Formation): Dissolve the deprotected residue in MeOH. Add a base (Triethylamine or DIPEA, 3.0 equiv) to neutralize the ammonium salt and trigger the intramolecular transamidation. Heat at 50°C for 4–6 hours.
-
Purification: The resulting 5-oxopiperazine often precipitates or can be purified via flash chromatography (EtOAc/Hexane).
Diagram 2: Synthetic Workflow (Ugi Route)
Caption: Two-step "One-Pot" synthesis of substituted 5-oxopiperazines via Ugi-Deprotection-Cyclization.
Part 4: Strategic Application & Case Study
Case Study: Peptidomimetic Beta-Turn Mimetics
One of the most powerful applications of the 5-oxopiperazine scaffold is in the design of Beta-Turn Mimetics .
-
The Challenge: Peptides often bind to receptors (e.g., GPCRs) in a "turn" conformation. However, native peptides have poor bioavailability and rapid proteolytic clearance.
-
The Solution: The 5-oxopiperazine ring mimics the
to hydrogen bonding network of a beta-turn. -
Experimental Evidence: Research utilizing the Ugi-derived oxopiperazine scaffold demonstrated that these molecules could reproduce the arrangement of amino acid side chains found in alpha-helices and beta-turns. By replacing the flexible peptide backbone with the rigid oxopiperazine core, researchers achieved:
-
Proteolytic Stability: The scaffold is unrecognizable to proteases.
-
High Affinity: The rigid core reduced the entropic cost of binding to the target receptor.
-
Conclusion: For drug discovery programs struggling with the metabolic instability or promiscuity of piperazine linkers, the 5-oxopiperazine offers a validated, chemically accessible, and superior alternative. It retains the essential vector properties of the parent ring while conferring "drug-like" physicochemical properties essential for clinical success.
References
-
Synthesis of 5-Oxopiperazines via Ugi Reaction Source: National Institutes of Health (PMC) / Molecular Diversity Title: Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines URL:[Link]
-
Conformational Analysis of Piperazine vs. Piperazinone Source: ScienceDirect / Tetrahedron Title: Conformational analysis of 2-substituted piperazines and their role in receptor binding URL:[Link]
-
Medicinal Chemistry of Piperazines (General Properties) Source: Wiley Online Library Title: The medicinal chemistry of piperazines: A review of their physicochemical properties and synthesis URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
